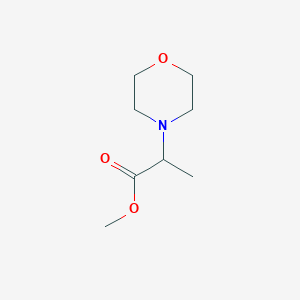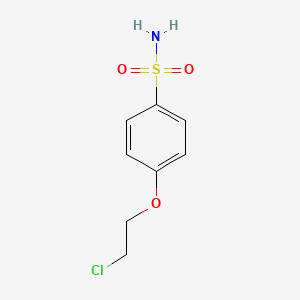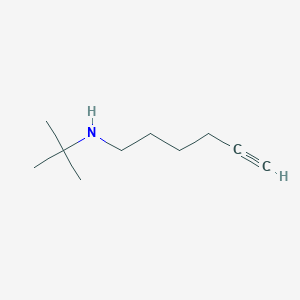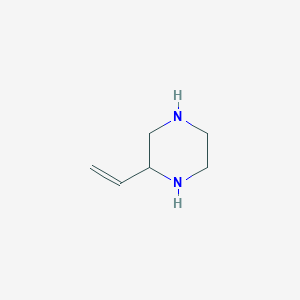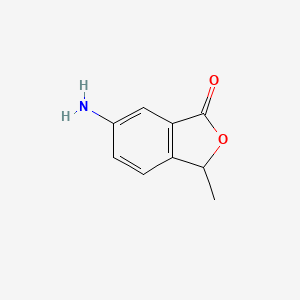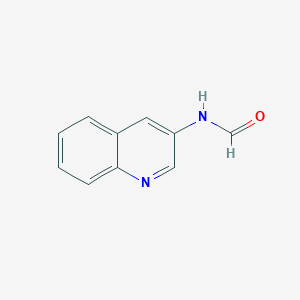
N-(Quinolin-3-yl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Quinolin-3-yl)formamide is a chemical compound with the molecular formula C10H8N2O. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, industrial chemistry, and synthetic organic chemistry . Quinoline derivatives have been extensively studied due to their potential as scaffolds for drug development and their broad spectrum of bioactivities .
準備方法
The synthesis of N-(Quinolin-3-yl)formamide can be achieved through several methods. One common approach involves the reaction of quinoline-3-carboxylic acid with formamide under specific reaction conditions. This method typically requires the use of a catalyst and controlled temperature to ensure the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as microwave-assisted synthesis, transition metal-catalyzed reactions, and green chemistry protocols to enhance yield and reduce environmental impact .
化学反応の分析
N-(Quinolin-3-yl)formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield quinoline-3-methanamine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
N-(Quinolin-3-yl)formamide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-(Quinolin-3-yl)formamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, quinoline derivatives are known to inhibit enzymes or receptors involved in disease processes. For example, some quinoline-based drugs target DNA gyrase in bacteria, leading to the inhibition of bacterial replication . The exact molecular targets and pathways for this compound may vary depending on its specific application and the biological system being studied .
類似化合物との比較
N-(Quinolin-3-yl)formamide can be compared with other similar compounds, such as:
Quinoline: The parent compound of this compound, known for its use in antimalarial drugs like chloroquine and quinine.
Quinoline-3-carboxylic acid: A derivative used in the synthesis of various bioactive molecules and as an intermediate in organic synthesis.
Quinoline-3-methanamine:
The uniqueness of this compound lies in its specific formamide functional group, which imparts distinct chemical reactivity and potential biological activity compared to other quinoline derivatives .
特性
分子式 |
C10H8N2O |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
N-quinolin-3-ylformamide |
InChI |
InChI=1S/C10H8N2O/c13-7-12-9-5-8-3-1-2-4-10(8)11-6-9/h1-7H,(H,12,13) |
InChIキー |
OMFCKPHCFZLGSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,5-Tetrahydropyrrolo[4,3,2-de]isoquinoline](/img/structure/B8671824.png)
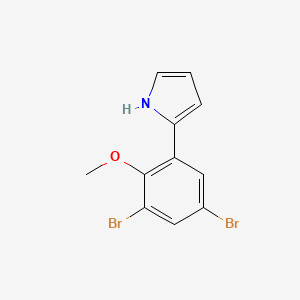
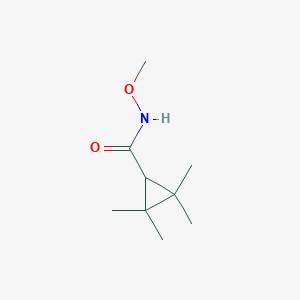

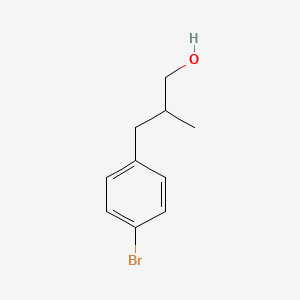
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B8671883.png)
